![molecular formula C11H18O4S2 B14584805 Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate CAS No. 61146-87-0](/img/structure/B14584805.png)
Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate is an organosulfur compound with the molecular formula C11H18O4S2 This compound is characterized by the presence of two methylsulfanyl groups attached to an ethyl chain, which is further connected to a 2-methylidenebutanedioate moiety
Vorbereitungsmethoden
The synthesis of Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate can be achieved through several synthetic routes. One common method involves the reaction of 2-methylidenebutanedioic acid with 2-(methylsulfanyl)ethanol in the presence of a suitable catalyst . The reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process. These methods are designed to maximize efficiency and minimize waste, making the production of this compound more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles such as halides or amines.
Wissenschaftliche Forschungsanwendungen
Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate has several scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes and biochemical pathways . For example, it may interact with sulfur-containing enzymes, affecting their catalytic activity and influencing metabolic processes . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox signaling and other cellular functions .
Vergleich Mit ähnlichen Verbindungen
Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate can be compared with other similar compounds, such as Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate and Bis[2-(methylsulfanyl)ethyl] 2-methylenesuccinate . These compounds share similar structural features but differ in their specific functional groups and chemical properties.
Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate: This compound has ethylsulfanyl groups instead of methylsulfanyl groups, which may result in different reactivity and applications.
Bis[2-(methylsulfanyl)ethyl] 2-methylenesuccinate:
Eigenschaften
CAS-Nummer |
61146-87-0 |
|---|---|
Molekularformel |
C11H18O4S2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
bis(2-methylsulfanylethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C11H18O4S2/c1-9(11(13)15-5-7-17-3)8-10(12)14-4-6-16-2/h1,4-8H2,2-3H3 |
InChI-Schlüssel |
SETDUXVEQOKPMH-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCOC(=O)CC(=C)C(=O)OCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14584735.png)
![4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14584739.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)
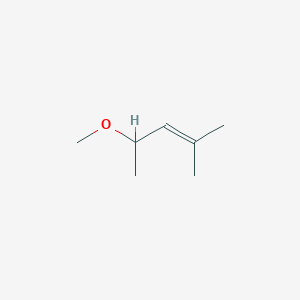
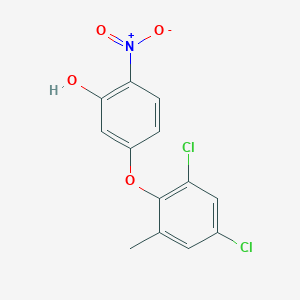

![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)

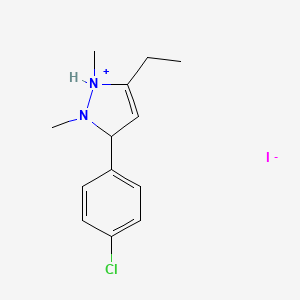
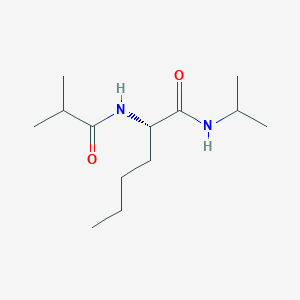
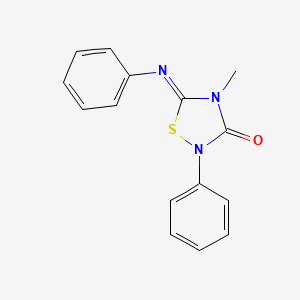
![Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14584790.png)
![2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene](/img/structure/B14584798.png)
![1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14584809.png)
